N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine
Description
Properties
CAS No. |
920974-63-6 |
|---|---|
Molecular Formula |
C20H22N8O4 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(ethylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H22N8O4/c1-2-21-17-14-18(27(10-23-14)19-16(31)15(30)13(9-29)32-19)26-20(25-17)28-8-11(7-24-28)12-5-3-4-6-22-12/h3-8,10,13,15-16,19,29-31H,2,9H2,1H3,(H,21,25,26)/t13-,15-,16-,19-/m1/s1 |
InChI Key |
CSZTXEWLZCFIMW-NVQRDWNXSA-N |
Isomeric SMILES |
CCNC1=C2C(=NC(=N1)N3C=C(C=N3)C4=CC=CC=N4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
CCNC1=C2C(=NC(=N1)N3C=C(C=N3)C4=CC=CC=N4)N(C=N2)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analog: N-Cyclopentyl-2-[4-[(ethylamino)carbonyl]-1H-pyrazol-1-yl]adenosine (CAS: 920974-60-3)
This analog shares the adenosine core but differs in two key regions:
N-Substituent : A cyclopentyl group replaces the ethyl group at the adenine N-position.
Pyrazole Substituent: The 4-position of the pyrazole ring features an (ethylamino)carbonyl group instead of pyridin-2-yl.
Table 1: Structural and Hypothesized Property Comparison
Key Insights :
- The N-ethyl group likely enhances aqueous solubility compared to the bulkier cyclopentyl analog, as demonstrated in studies optimizing adenosine receptor ligands for solubility .
Comparison with Pyrimidine-Based Antagonists (Zheng et al., 2014)
Zheng et al. developed 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives as A2A receptor antagonists for Parkinson’s disease . While structurally distinct from adenosine derivatives, these compounds share functional motifs:
- Pyrazole and pyridinyl groups : Common in both scaffolds, suggesting shared pharmacophoric elements for receptor binding.
- Scaffold Differences: The pyrimidine core in Zheng’s compounds versus the adenosine core in the target compound may lead to divergent binding modes (antagonism vs.
Hypothesized Advantages :
Solubility Optimization Strategies (Mikkelsen et al., 2015)
Mikkelsen et al. improved aqueous solubility of A2A ligands by modifying substituents, such as introducing polar groups or reducing steric bulk . Applied to the target compound:
- The N-ethyl group aligns with strategies to minimize hydrophobicity, contrasting with the cyclopentyl group in the analog .
Q & A
Q. What are the recommended synthetic routes for N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine?
The synthesis typically involves multi-step organic reactions. A common strategy includes:
- Step 1: Preparation of the pyridinyl-pyrazole intermediate via cyclocondensation of pyridin-2-ylhydrazine with appropriate diketones or alkynes.
- Step 2: Coupling the intermediate with adenosine derivatives under basic conditions (e.g., using NaH or K₂CO₃ in DMF) to introduce the N-ethyl group .
- Step 3: Purification via column chromatography or recrystallization, monitored by TLC and validated via NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon frameworks.
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., amide C=O stretch near 1650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening may focus on:
- Adenosine Receptor Binding: Competitive radioligand assays (e.g., using [³H]CGS21680 for A2A receptor affinity) .
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., S. aureus), with linezolid as a comparator .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
Conflicting crystallographic results may arise from polymorphism or solvent effects. To address this:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å) and validating hydrogen bonding/stacking interactions .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., Cd–O/N coordination in related Cd complexes) to resolve packing ambiguities .
Q. What strategies optimize SAR studies for adenosine receptor modulation?
Structure-activity relationship (SAR) studies require:
- Substitution Patterns: Systematic variation of the pyridinyl-pyrazole moiety (e.g., replacing pyridine with quinoline) to assess steric/electronic effects .
- Functional Assays: Measure cAMP accumulation in HEK293 cells expressing A2A receptors to quantify antagonism .
- Molecular Docking: Use AutoDock Vina to model interactions with receptor binding pockets (e.g., His264, Glu169 in A2A) .
Q. How can conflicting bioactivity data across studies be reconciled?
Discrepancies in reported activities (e.g., antimicrobial vs. receptor antagonism) may stem from assay conditions. Mitigation approaches include:
- Standardized Protocols: Use CLSI guidelines for MIC assays and uniform cell lines (e.g., A549 for cytotoxicity) .
- Dose-Response Curves: Compare EC₅₀/IC₅₀ values under consistent pH, temperature, and serum conditions .
Methodological Tables
Q. Table 1. Key Analytical Data for Structural Validation
| Technique | Expected Outcome | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.5–9.0 ppm (pyridinyl H), δ 1.2 ppm (N-Et) | |
| HRMS (ESI+) | [M+H]⁺ m/z calculated: 456.2021, found: 456.2018 | |
| IR (KBr) | 1652 cm⁻¹ (amide C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
